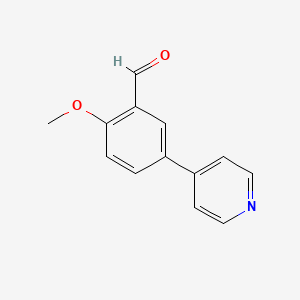

2-Methoxy-5-(pyridin-4-yl)benzaldehyde

Cat. No. B2706162

M. Wt: 213.236

InChI Key: OOTSXFWEFCBQQP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08273747B2

Procedure details

To a 2-L 3-neck RB flask equipped with a mechanical stirrer, condenser with N2 inlet and temperature probe is added 3-formyl-4-methoxyphenylboronic acid P15 (49.83 g, 276.90 mmol), 4-chloropyridine hydrochloride (46.63 g, 310.84 mmol), triphenylphosphine (7.42 g, 28.28 mmol) and dimethoxyethane (280 mL). To the resulting white slurry is added 2M aqueous K2CO3 (290 mL). The resulting mixture is degassed for 20 minutes with N2 and Pd(OAc)2 (1.65 g, 7.36 mmol) is added. Under N2 atmosphere the mixture is heated to 65° C. After 47 h additional 4-chloropyridine hydrochloride (12.82 g, 85.50 mmol), triphenylphosphine (3.63 g, 13.83 mmol) and Pd(OAc)2 (632.3 mg, 2.82 mmol) is added and heating is resumed for an additional 24 h. The reaction mixture is partitioned between EtOAc (300 mL) and H2O (300 mL). The aqueous layer is extracted with EtOAc (4×400 mL) and the combined organic extracts are concentrated to a yellow-orange viscous oil. The crude reaction product is purified by filter chromatography on SiO2 eluting with EtOAc/hexanes (30 to 100%) followed by 3% MeOH/EtOAc. The yellow solid is triturated with 10% Et2O/hexanes and filtered to give 2-methoxy-5-(pyridin-4-yl)benzaldehyde P9 (53.0 g, 90%) as a yellow solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 10.39 (s, 1H), 8.61 (d, J=6.10 Hz, 2H), 8.11 (d, J=8.54 Hz, 1H), 8.06 (d, J=2.20 Hz, 1H), 7.70 (d, J=5.12 Hz, 2H), 7.38 (d, J=8.78 Hz, 1H), 3.98 (s, 3H) 13C NMR (101 MHz, DMSO-d6) δ ppm 189.63, 162.77, 150.92, 146.15, 135.17, 130.03, 126.71, 125.13, 121.34, 114.37, 57.01; LRMS (ESI) Calcd for C13H11NO2 [M]: 213.079. Found [M+H]: 214.

Name

4-chloropyridine hydrochloride

Quantity

46.63 g

Type

reactant

Reaction Step Three

Name

N2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

4-chloropyridine hydrochloride

Quantity

12.82 g

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10])=[O:2].Cl.Cl[C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[K+].[K+].C(OC(=O)NC1CCC(NCC2C=C(C3C=NC=CC=3)C=CC=2OC)CC1)(C)(C)C>CC([O-])=O.CC([O-])=O.[Pd+2].C(COC)OC>[CH3:10][O:9][C:8]1[CH:7]=[CH:6][C:5]([C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)=[CH:4][C:3]=1[CH:1]=[O:2] |f:1.2,4.5.6,8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C=1C=C(C=CC1OC)B(O)O

|

Step Two

|

Name

|

|

|

Quantity

|

280 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(OC)COC

|

Step Three

|

Name

|

4-chloropyridine hydrochloride

|

|

Quantity

|

46.63 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.ClC1=CC=NC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

7.42 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

290 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Step Six

|

Name

|

N2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(NC1CCC(CC1)NCC1=C(C=CC(=C1)C=1C=NC=CC1)OC)=O

|

|

Name

|

|

|

Quantity

|

1.65 g

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].[Pd+2]

|

Step Seven

|

Name

|

4-chloropyridine hydrochloride

|

|

Quantity

|

12.82 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.ClC1=CC=NC=C1

|

|

Name

|

|

|

Quantity

|

3.63 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

632.3 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].[Pd+2]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 2-L 3-neck RB flask equipped with a mechanical stirrer, condenser with N2 inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is partitioned between EtOAc (300 mL) and H2O (300 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer is extracted with EtOAc (4×400 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the combined organic extracts are concentrated to a yellow-orange viscous oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is purified

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filter chromatography on SiO2 eluting with EtOAc/hexanes (30 to 100%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The yellow solid is triturated with 10% Et2O/hexanes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C=O)C=C(C=C1)C1=CC=NC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |